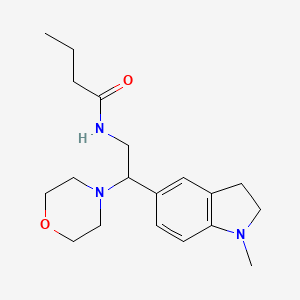

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities .

Molecular Structure Analysis

The indole group in the compound is aromatic in nature, which means it has a stable ring structure that can participate in pi stacking interactions . The morpholinoethyl group could potentially participate in hydrogen bonding or dipole-dipole interactions.Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions readily due to the presence of excessive π-electrons . The exact reactions that this compound could undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the indole group could potentially make the compound relatively non-polar and lipophilic .Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study presents an orally active, water-soluble neurokinin-1 receptor antagonist with significant pre-clinical efficacy in emesis and depression models (Harrison et al., 2001). This highlights the potential for compounds with similar molecular frameworks to be used in the development of treatments for nausea and depressive disorders.

Cannabinoid Receptor Interaction

Another research focus is on the molecular interaction of cannabinoid receptor antagonists, which explores the antagonistic properties of compounds with structural features akin to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)butyramide. These studies help in understanding the pharmacodynamics of cannabinoid receptors, which could lead to novel therapeutic agents for a range of conditions (Landsman et al., 1997).

Synthesis and Characterization of Ionic Liquids

Research into the synthesis and characterization of N-butyl-N-methyl morpholine bromide as an intermediate of ionic liquids demonstrates the compound's utility in creating substances with high water absorbability and thermal stability. This could have implications for industrial processes and the development of novel materials (Feng Rui-jiang, 2012).

Bioconversion Applications

The bioconversion of butyronitrile to butyramide using whole cells of Rhodococcus rhodochrous PA-34 is another area of interest. This study showcases the use of biocatalysts for the production of butyramide, a key chemical commodity. Such research opens up sustainable pathways for chemical synthesis, leveraging the specificity and efficiency of biological systems (Raj et al., 2007).

Neuroprotective Effects of Pyrano[3,2-c]chromene Derivatives

Lastly, the synthesis and evaluation of novel pyrano[3,2-c]chromene derivatives bearing a morpholine/phenylpiperazine moiety for their neuroprotective effects provide insight into potential treatments for neurodegenerative diseases. These compounds have shown significant activity against acetylcholinesterase, suggesting their potential in managing conditions like Alzheimer's disease (Sameem et al., 2017).

Mechanism of Action

Target of Action

Similar indolin-2-one derivatives have been designed asacetylcholine esterase (AChE) inhibitors . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission.

Mode of Action

Similar compounds have been found to inhibit ache . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-3-4-19(23)20-14-18(22-9-11-24-12-10-22)15-5-6-17-16(13-15)7-8-21(17)2/h5-6,13,18H,3-4,7-12,14H2,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAYHBVSCWKTDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)butyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2412342.png)

![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2412353.png)

![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)